Silicic acid, aluminum salt (CAS 139264-88-3), commercially recognized as Aluminum Pillared Interlayered Clay (Al-PILC) or pillared montmorillonite, is an engineered inorganic solid acid and catalyst support . By intercalating robust aluminum oxide polycations between aluminosilicate layers, the material achieves an expanded two-dimensional microporous and mesoporous architecture [1]. This structural modification yields a commercially specified BET surface area of approximately 250 m²/g, significantly exceeding that of natural clays . For industrial procurement, this compound serves as a highly stable, recoverable heterogeneous catalyst and adsorbent, particularly valued in wastewater treatment, selective catalytic reduction (SCR) of NOx, and petrochemical cracking workflows where conventional zeolites face diffusion limitations [1].
Substituting Al-PILC with unpillared montmorillonite or conventional zeolites introduces severe performance bottlenecks in industrial processes [1]. Unpillared clays possess low surface areas (typically 30–80 m²/g) and suffer from thermal collapse (sintering) at elevated temperatures, destroying their catalytic viability [2]. Conversely, while conventional zeolites offer high thermal stability, their rigid, narrow 3D pore structures impose severe diffusion constraints on bulky organic molecules and heavy metal complexes [1]. Procuring the specifically engineered Al-PILC (CAS 139264-88-3) ensures an expanded basal spacing that resists thermal degradation up to 500 °C, providing the necessary accessibility and robust Lewis acidity required for demanding catalytic and environmental remediation applications [2].
The intercalation of aluminum polyoxocations fundamentally transforms the textural properties of the aluminosilicate matrix . Quantitative BET gas sorption analysis demonstrates that Al-PILC achieves a specific surface area of 250–270 m²/g, compared to merely 30–80 m²/g for the parent unpillared montmorillonite [1]. This >300% increase in surface area is coupled with a transition to a microporous/mesoporous network, maximizing the density of accessible active sites for adsorption and catalysis .
| Evidence Dimension | BET Specific Surface Area |
| Target Compound Data | ~250 - 270 m²/g |
| Comparator Or Baseline | Unpillared natural montmorillonite (30 - 80 m²/g) |
| Quantified Difference | >300% increase in accessible surface area |
| Conditions | N2 adsorption-desorption isotherms at 77 K |
A drastically higher surface area allows buyers to reduce catalyst inventory and contactor volumes, directly lowering operational costs in adsorption and catalytic beds.
A critical failure point for natural clays in high-temperature industrial processes is the collapse of their interlayer spacing [1]. X-ray diffraction (XRD) studies confirm that Al-PILC maintains an expanded basal spacing (d001) of approximately 17.4 to 19.4 Å even after thermal treatment at 400–500 °C [2]. In contrast, unpillared montmorillonite undergoes severe sintering and structural collapse under identical calcination conditions, losing its porosity [1]. The robust aluminum oxide pillars prevent layer collapse, ensuring the material remains catalytically active in high-temperature gas-phase reactions [2].
| Evidence Dimension | Basal spacing (d001) retention post-calcination |
| Target Compound Data | 17.4 - 19.4 Å maintained at 400-500 °C |
| Comparator Or Baseline | Unpillared montmorillonite (structural collapse / <10 Å) |
| Quantified Difference | Preservation of >17 Å interlayer distance at high temperatures |
| Conditions | XRD analysis following calcination at 400–500 °C |
Assures process engineers that the catalyst support will not degrade or lose porosity during high-temperature regeneration cycles or exothermic reactions.
The aluminum pillaring process introduces a high density of acidic sites essential for hydrocarbon cracking and isomerization [1]. Temperature-Programmed Desorption of Ammonia (TPD-NH3) and FTIR analyses indicate that Al-PILC exhibits a total acidity often exceeding 2.3 mmol/g, heavily weighted toward Lewis acid sites with moderate Brønsted acidity [1]. This is a stark contrast to the negligible solid acidity of unmodified bentonite [2]. This optimized electronic environment makes Al-PILC a highly effective support for bimetallic active phases in selective catalytic reduction (SCR) and ethanol-to-gasoline conversions [2].
| Evidence Dimension | Total solid acidity (TPD-NH3) |
| Target Compound Data | Up to 2.34 mmol/g total acidity |
| Comparator Or Baseline | Unmodified bentonite/montmorillonite (low/negligible acidity) |
| Quantified Difference | Significant generation of permanent Lewis and Brønsted acid sites |
| Conditions | Temperature-Programmed Desorption of Ammonia (TPD-NH3) |
High intrinsic acidity eliminates the need for corrosive liquid acids in petrochemical and fine chemical synthesis, enabling safer, heterogeneous catalytic workflows.
Leveraging its high thermal stability and expanded basal spacing, Al-PILC serves as a highly effective support for transition metals (e.g., Cu, Pd, Fe) in the selective catalytic reduction of NOx emissions [1]. Its mesoporous structure allows rapid diffusion of reactant gases, while its thermal robustness withstands the hot exhaust environments of natural gas-fired power plants [1].
The engineered 250 m²/g surface area makes this compound highly effective for the removal of heavy metals, organic pollutants (such as TNT), and pharmaceutical residues from industrial wastewater [2]. Its expanded interlayer spacing accommodates bulky contaminant molecules that would otherwise clog conventional zeolites [2].
Due to its strong Lewis acidity (up to 2.34 mmol/g) and structural integrity, Al-PILC is procured as a heterogeneous catalyst for hydrocarbon cracking, hydroisomerization, and ethanol-to-gasoline conversions [1]. It provides a recoverable, environmentally benign alternative to homogeneous liquid acids [2].